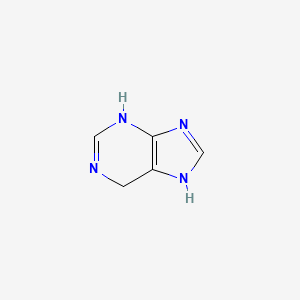
1,6-Dihydropurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydropurine is a lesser-known derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA this compound is characterized by the reduction of the purine ring at the 1 and 6 positions, resulting in a dihydro form
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dihydropurine can be synthesized through several methods, including chemical reduction, electrochemical reduction, and catalytic hydrogenation. One common approach involves the reduction of purine or its derivatives using chemical reducing agents such as sodium borohydride or lithium aluminum hydride. Electrochemical reduction can also be employed, where purine is reduced at the cathode in an electrochemical cell .
Another method involves catalytic hydrogenation, where purine is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon. This method is particularly effective for producing this compound in high yields .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the methods mentioned above can be scaled up for industrial production if needed. Catalytic hydrogenation, in particular, is a scalable and efficient method for producing large quantities of this compound.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydropurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to purine using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of this compound can lead to the formation of tetrahydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Purine.
Reduction: Tetrahydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Dihydropurine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other purine derivatives and studying the reactivity of dihydropurine compounds.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting purine metabolism.
Mechanism of Action
The mechanism of action of 1,6-dihydropurine involves its interactions with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in purine metabolism, such as adenosine deaminase. This interaction can lead to the inhibition or modulation of enzyme activity, affecting the overall metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,6-dihydropurine ribonucleoside: A derivative of 1,6-dihydropurine with a hydroxyl group at the 6 position.
Tetrahydropurine: A fully reduced form of purine with hydrogen atoms added at multiple positions on the ring.
Uniqueness
This compound is unique due to its specific reduction at the 1 and 6 positions, which imparts distinct chemical properties and reactivity compared to other purine derivatives
Properties
Molecular Formula |
C5H6N4 |
|---|---|
Molecular Weight |
122.13 g/mol |
IUPAC Name |
6,7-dihydro-3H-purine |
InChI |
InChI=1S/C5H6N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2,(H,6,8)(H,7,9) |
InChI Key |
XUSAXYHYWVVLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


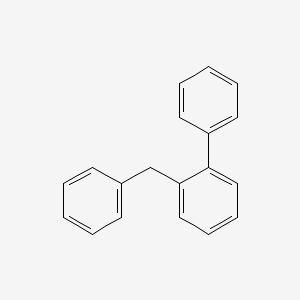
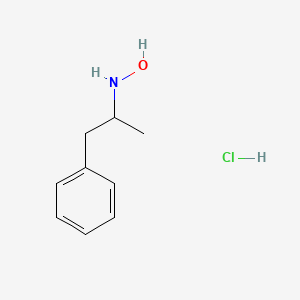
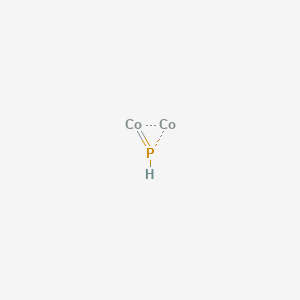
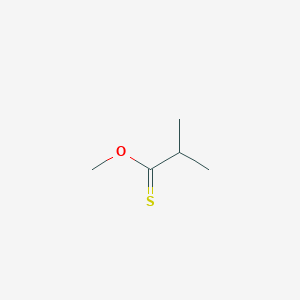
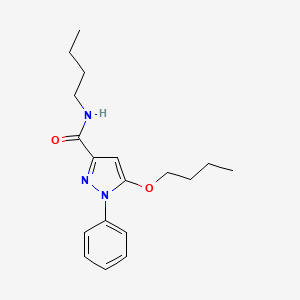
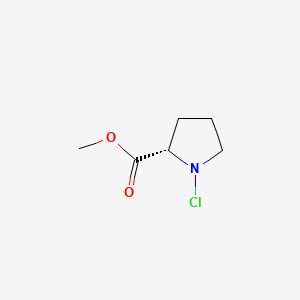
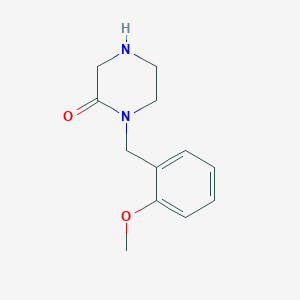

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
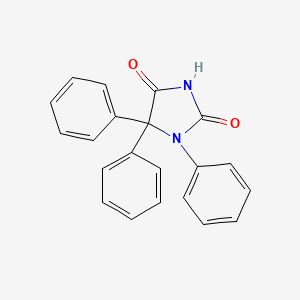

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
